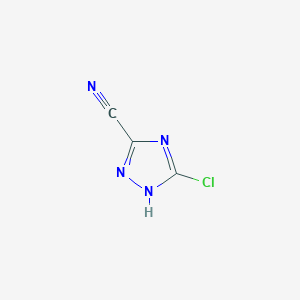

5-chloro-1H-1,2,4-triazole-3-carbonitrile

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon. sigmaaldrich.comgoogleapis.com This class of compounds is fundamental to the field of medicinal chemistry and drug design, as their structures are present in a vast number of natural products like vitamins, alkaloids, and antibiotics. vulcanchem.comfrontiersin.org Approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their privileged status in pharmaceutical development. vulcanchem.com

The significance of these molecules stems from their diverse structural and functional properties. The presence of nitrogen atoms within the ring allows for the formation of crucial hydrogen bonds with biological targets such as enzymes and receptors, which can influence the compound's pharmacological activity. frontiersin.org This ability to mimic natural metabolites and interact with biological systems makes them indispensable scaffolds in the search for new therapeutic agents. google.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers, dyes, and corrosion inhibitors. google.com

Overview of the 1,2,4-Triazole (B32235) Scaffold in Synthetic Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. wikipedia.orgnih.gov This scaffold is a cornerstone in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess. researchgate.net The 1,2,4-triazole nucleus is a key component in numerous clinically approved drugs, demonstrating its versatility and efficacy. nih.gov Notable examples include antifungal agents like fluconazole (B54011) and itraconazole, antiviral drugs such as ribavirin, and anticancer medications like letrozole (B1683767) and anastrozole. wikipedia.orgnih.gov

The broad utility of the 1,2,4-triazole ring is attributed to several key features. It is a stable aromatic system that is resistant to metabolic degradation. nih.gov Furthermore, its ability to act as a pharmacophore, engaging with biological receptors through hydrogen bonding, dipole interactions, and other non-covalent forces, makes it an attractive moiety for drug design. nih.gov Consequently, the synthesis of both simple and fused 1,2,4-triazole systems continues to be an area of intense focus for organic and medicinal chemists, leading to the development of novel compounds with potential applications in treating a wide array of diseases. nih.govisres.org

Structural Features and Tautomeric Considerations of 1,2,4-Triazoles, including Halogenated and Nitrile Derivatives

The stability of the 1,2,4-triazole ring is derived from its aromaticity. The planar five-membered ring contains a sextet of π electrons, which results in significant resonance stabilization. isres.org A key characteristic of the 1,2,4-triazole system is its capacity for prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the ring. The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with studies indicating that the 1H form is generally more stable. nih.govisres.org

The introduction of substituents onto the triazole ring can significantly influence the tautomeric equilibrium. For halogenated derivatives, such as chloro-1,2,4-triazoles, three potential tautomers can exist: 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole, and 3-chloro-4H-1,2,4-triazole. isres.orgijsr.net Theoretical and physical studies have shown that the relative stability of these tautomers can vary, with the 3-chloro-1H tautomer often being the most stable. isres.orgijsr.net

In the case of 5-chloro-1H-1,2,4-triazole-3-carbonitrile, the ring is substituted with two strong electron-withdrawing groups: a chlorine atom and a nitrile (-C≡N) group. Both substituents decrease the electron density of the aromatic ring. The nitrile group, in particular, is a powerful electron-withdrawing group and a versatile chemical handle. The presence of these substituents is expected to significantly impact the ring's electronic properties and its interactions with biological targets, as well as influence the preferred tautomeric form.

| Property | Description |

| Molecular Formula | C₂H₃N₃ |

| Structure | A five-membered aromatic ring with two carbon and three nitrogen atoms. |

| Isomers | Exists as two structural isomers: 1,2,3-triazole and 1,2,4-triazole. |

| Tautomerism | 1,2,4-Triazole exhibits tautomerism, primarily between the 1H and 4H forms. |

| Key Features | Aromatic stability, hydrogen bonding capability, dipole character. |

Contextualizing this compound within the Broader Triazole Chemistry Landscape

While specific research literature on this compound is not extensively documented, its role and potential can be inferred from the established chemistry of related compounds. Substituted cyano-triazoles are recognized as valuable chemical intermediates, notably in the synthesis of pharmaceuticals like Ribavirin. google.com

The synthesis of such a molecule would likely build upon known methods for creating the 1,2,4-triazole ring, followed by functionalization. A plausible synthetic pathway could involve the creation of a 5-chloro-1H-1,2,4-triazole-3-carboxamide intermediate, which could then be dehydrated to form the target nitrile. google.com This approach is a common strategy for installing nitrile groups on heterocyclic rings.

The chemical utility of this compound lies in the reactivity of its functional groups. The nitrile group is exceptionally versatile and can be chemically transformed into other important functionalities, such as a carboxylic acid, an amide, an amine, or a tetrazole ring. This positions the compound as a potentially valuable building block for creating libraries of more complex triazole derivatives for biological screening. The chloro substituent also offers a site for nucleophilic substitution reactions, further expanding its synthetic potential. Given the proven importance of the 1,2,4-triazole scaffold in medicine and agriculture, this compound represents a promising, albeit underexplored, platform for the development of new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3HClN4 |

|---|---|

Molecular Weight |

128.52 g/mol |

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carbonitrile |

InChI |

InChI=1S/C3HClN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |

InChI Key |

FUKJYGTZXVOMEL-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NNC(=N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 1h 1,2,4 Triazole 3 Carbonitrile

Reactions at the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an electron-deficient (π-deficient) aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature, further amplified by the strong electron-withdrawing effects of the nitrile and chloro groups, governs its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult to achieve. chemicalbook.com The high degree of π-deficiency deactivates the ring's carbon atoms towards attack by electrophiles. Typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the C3 or C5 carbons are not commonly observed for this class of compounds. Instead, electrophilic attack, such as protonation or alkylation, preferentially occurs at the more electron-rich ring nitrogen atoms. chemicalbook.com For 5-chloro-1H-1,2,4-triazole-3-carbonitrile, the presence of the chloro and carbonitrile substituents further deactivates the ring, making electrophilic substitution on a carbon atom exceptionally unfavorable.

While the electron-deficient character of the triazole ring makes it theoretically susceptible to nucleophilic attack, this often requires harsh conditions and can lead to ring-opening. In the case of this compound, the primary and most facile site for nucleophilic attack is not a ring carbon atom leading to cleavage, but rather the C5 carbon bearing the chloro substituent. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway is significantly more favorable and is the principal route for the derivatization of this molecule by nucleophiles, as detailed in the following section.

Transformations of the Chloro Substituent at Position 5

The chlorine atom at the C5 position is the most reactive site on the this compound scaffold. Its displacement via various reaction pathways provides a powerful tool for introducing a wide range of functional groups and for constructing more complex molecular architectures.

The C5-chloro group can be readily displaced by a variety of nucleophiles. The electron-deficient nature of the triazole ring activates the C5 position for nucleophilic aromatic substitution, allowing these reactions to proceed under relatively mild conditions.

Nitrogen Nucleophiles: Primary and secondary amines react with this compound, typically in the presence of a base, to afford 5-amino-1H-1,2,4-triazole-3-carbonitrile derivatives. This reaction is a common strategy for building molecules with diverse biological activities.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding 5-alkoxy or 5-aryloxy ethers. These reactions are usually carried out in the presence of a base like sodium hydride or potassium carbonate to generate the nucleophilic alkoxide/phenoxide in situ.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the C5-chloro group, leading to the formation of 5-(alkylthio)- or 5-(arylthio)-1H-1,2,4-triazole-3-carbonitriles.

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

| Nitrogen | Benzylamine | 5-(Benzylamino)-1H-1,2,4-triazole-3-carbonitrile | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), RT to 80°C |

| Oxygen | Sodium Methoxide | 5-Methoxy-1H-1,2,4-triazole-3-carbonitrile | NaOMe in Methanol, RT |

| Sulfur | Sodium Thiophenoxide | 5-(Phenylthio)-1H-1,2,4-triazole-3-carbonitrile | NaH, Thiophenol, Solvent (e.g., THF, DMF), 0°C to RT |

Palladium-catalyzed cross-coupling reactions are powerful C-C bond-forming methodologies that have been successfully applied to chloro-heterocycles, including chlorotriazoles. rsc.org These reactions enable the introduction of aryl, vinyl, and alkynyl groups at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-chloro atom with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. rsc.orgnih.gov It is a highly versatile method for synthesizing 5-aryl- or 5-vinyl-1H-1,2,4-triazole-3-carbonitriles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80°C | 5-Phenyl-1H-1,2,4-triazole-3-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100°C | 5-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbonitrile |

| Pyridine-3-boronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 70°C | 5-(Pyridin-3-yl)-1H-1,2,4-triazole-3-carbonitrile |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C5 position and a terminal alkyne. wikipedia.orglibretexts.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method provides direct access to 5-alkynyl-1H-1,2,4-triazole-3-carbonitriles, which are valuable intermediates for further synthetic transformations.

Heck Coupling: The Heck reaction allows for the coupling of the C5-chloro group with an alkene to form 5-vinyl-1H-1,2,4-triazole-3-carbonitriles. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org This provides an alternative route to vinylated triazoles.

The carbon-chlorine bond at the C5 position can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodehalogenation. This transformation provides a route to 1H-1,2,4-triazole-3-carbonitrile, effectively removing the chloro substituent. Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method involving the treatment of the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. A base, such as triethylamine (B128534) or sodium acetate, is often added to neutralize the HCl generated during the reaction.

Transfer Hydrogenation: An alternative to using hydrogen gas, this method employs a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst.

Reactivity of the Carbonitrile Group at Position 3

The carbonitrile (or cyanide) group at the C3 position of the triazole ring is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to a range of other functional groups and fused heterocyclic systems.

Hydrolysis to Carboxylic Acids and Esters

The carbonitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-1H-1,2,4-triazole-3-carboxylic acid. This reaction typically proceeds by heating the nitrile in the presence of an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide (B78521). The hydrolysis involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

The resulting 5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be subsequently converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The general scheme for these transformations is presented below.

| Reactant | Reagents and Conditions | Product |

| This compound | 1. H3O+, Δ 2. R-OH, H+, Δ | 5-chloro-1H-1,2,4-triazole-3-carboxylic acid ester |

Reduction to Amines

The carbonitrile group is readily reducible to a primary amine, providing a pathway to 5-chloro-1H-1,2,4-triazol-3-yl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. This reduction provides a valuable synthetic route to introduce an aminomethyl substituent at the 3-position of the triazole ring, which can be a key building block for further derivatization.

| Reactant | Reagents and Conditions | Product |

| This compound | 1. LiAlH4, THF 2. H2O | (5-chloro-1H-1,2,4-triazol-3-yl)methanamine |

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to fused heterocycles)

The carbonitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the reaction of the nitrile with an azide, such as sodium azide, to form a tetrazole ring. This reaction, often catalyzed by Lewis acids or other promoters, leads to the formation of 5-(5-chloro-1H-1,2,4-triazol-3-yl)-1H-tetrazole. nih.govacs.orgresearchgate.netcbijournal.com This transformation is of significant interest as it allows for the construction of a bitriazole system, where two different triazole rings are linked, or in this case, a triazole and a tetrazole. The resulting tetrazolyl-triazole is a nitrogen-rich compound with potential applications in various fields. The general reaction is depicted below.

| Reactant | Reagents and Conditions | Product |

| This compound | NaN3, Lewis Acid (e.g., ZnCl2) | 5-(5-chloro-1H-1,2,4-triazol-3-yl)-1H-tetrazole |

Functionalization at the 1H Nitrogen Position

The 1H-1,2,4-triazole ring contains a nucleophilic nitrogen atom that can be readily functionalized through various reactions, including alkylation, arylation, and acylation. These reactions provide a means to introduce a wide range of substituents at the N1 position, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation Reactions

N-alkylation of the triazole ring can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the triazole nitrogen, forming a nucleophilic triazolide anion that then attacks the alkyl halide in a nucleophilic substitution reaction. This leads to the formation of 1-alkyl-5-chloro-1H-1,2,4-triazole-3-carbonitrile. nih.gov

N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings. For instance, reacting the triazole with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand and base can lead to the formation of 1-aryl-5-chloro-1H-1,2,4-triazole-3-carbonitrile. nih.govresearchgate.netbohrium.comnih.govmit.edu These reactions are highly versatile and allow for the introduction of a wide variety of substituted aryl groups.

| Reaction Type | Reactants | Reagents and Conditions | Product |

| N-Alkylation | This compound, R-X (Alkyl halide) | Base (e.g., K2CO3) | 1-Alkyl-5-chloro-1H-1,2,4-triazole-3-carbonitrile |

| N-Arylation | This compound, Ar-X (Aryl halide) | Pd or Cu catalyst, Ligand, Base | 1-Aryl-5-chloro-1H-1,2,4-triazole-3-carbonitrile |

Acylation and Other Derivatizations

The 1H-nitrogen of the triazole ring can also undergo acylation with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to facilitate the formation of the N-acylated product. The resulting N-acyl-1,2,4-triazoles can serve as activated acylating agents themselves. researchgate.netorganic-chemistry.org This functionalization introduces a carbonyl group directly attached to the triazole ring, which can be a handle for further synthetic transformations.

| Reactant | Acylating Agent | Product |

| This compound | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O) | 1-Acyl-5-chloro-1H-1,2,4-triazole-3-carbonitrile |

Formation of Fused Heterocyclic Systems from this compound

The strategic placement of chloro, cyano, and amine functionalities on the 1,2,4-triazole ring makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. Its reactivity allows for cyclocondensation reactions with a range of binucleophilic reagents, leading to the formation of bicyclic systems with significant interest in medicinal and materials chemistry.

The primary mechanism involves the substitution of the reactive chlorine atom at the C5 position by a nucleophile, followed by an intramolecular cyclization involving the cyano group at the C3 position. This sequence of reactions provides an efficient route to a variety of fused triazole derivatives, including but not limited to Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidines and Current time information in CN.researchgate.netnih.govtriazolo[5,1-c] Current time information in CN.researchgate.netnih.govtriazines.

Synthesis of 7-Amino- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidines

A significant application of this compound is in the synthesis of 7-amino- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. These compounds are formed through the reaction of the starting triazole with active methylene (B1212753) compounds in the presence of a base. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the carbanion of the active methylene reagent, followed by an intramolecular cyclization of the intermediate onto the nitrile group.

For instance, the reaction with malononitrile (B47326) in a pyridine (B92270) solution at reflux temperature yields 7-amino-6-cyano- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-5-carbonitrile. Similarly, employing ethyl cyanoacetate (B8463686) under the same conditions results in the formation of ethyl 7-amino-5-oxo-4,5-dihydro- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate. These reactions demonstrate the utility of this compound as a building block for complex heterocyclic structures.

| Reactant | Reaction Conditions | Fused Heterocyclic Product | Yield (%) |

|---|---|---|---|

| Malononitrile | Pyridine, Reflux | 7-Amino-6-cyano- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-5-carbonitrile | 75 |

| Ethyl Cyanoacetate | Pyridine, Reflux | Ethyl 7-amino-5-oxo-4,5-dihydro- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate | 70 |

| Benzoylacetonitrile | Pyridine, Reflux | 7-Amino-5-phenyl- Current time information in CN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carbonitrile | 72 |

Synthesis of Current time information in CN.researchgate.netnih.govTriazolo[5,1-c] Current time information in CN.researchgate.netnih.govtriazines

The reaction of this compound with hydrazines provides a direct route to the Current time information in CN.researchgate.netnih.govtriazolo[5,1-c] Current time information in CN.researchgate.netnih.govtriazine ring system. This transformation is initiated by the nucleophilic attack of the hydrazine (B178648) on the C5 position of the triazole, displacing the chlorine atom. The resulting hydrazinyl intermediate then undergoes intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the fused triazine ring.

For example, treatment with hydrazine hydrate (B1144303) in ethanol at reflux temperature affords 4-amino-3-cyano- Current time information in CN.researchgate.netnih.govtriazolo[5,1-c] Current time information in CN.researchgate.netnih.govtriazine. This reaction highlights the dual electrophilic nature of the starting material, where both the chloro and cyano groups participate in the annulation process to construct the bicyclic heterocyclic system.

| Reactant | Reaction Conditions | Fused Heterocyclic Product | Yield (%) |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | 4-Amino-3-cyano- Current time information in CN.researchgate.netnih.govtriazolo[5,1-c] Current time information in CN.researchgate.netnih.govtriazine | 80 |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1h 1,2,4 Triazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum for 5-chloro-1H-1,2,4-triazole-3-carbonitrile is expected to be relatively simple. The primary signal of interest would be from the N-H proton of the triazole ring. Due to tautomerism and the influence of adjacent nitrogen atoms, this proton is typically deshielded and would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 13-15 ppm. The exact position would be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding effects. As there are no other protons directly attached to the carbon skeleton, this would be the only major peak observed, aside from solvent impurities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The proton-decoupled ¹³C NMR spectrum would provide information on the carbon framework. Three distinct signals are expected:

C3-CN (Carbonyl Carbon): The carbon atom of the nitrile group (C≡N) would likely appear in the range of 110-120 ppm.

C3 (Triazole Ring Carbon): The carbon atom at position 3, attached to the nitrile group, would be influenced by the adjacent nitrogen atoms and the electron-withdrawing nitrile. Its chemical shift is predicted to be in the region of 140-150 ppm.

C5 (Triazole Ring Carbon): The carbon at position 5, bonded to the chlorine atom, would also be significantly deshielded. Its resonance is expected to appear further downfield, potentially in the 150-160 ppm range, due to the electronegativity of the chlorine atom.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 110 - 120 |

| C3 | 140 - 150 |

| C5 | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While essential for more complex molecules, 2D NMR techniques would have limited, though specific, applications for this compound.

COSY (Correlation Spectroscopy): Since there are no vicinal protons, a ¹H-¹H COSY spectrum would not show any cross-peaks and would not be particularly informative.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. For this molecule, it would show a correlation between the N-H proton and the nitrogen atom it is bonded to (if a ¹H-¹⁵N HSQC were performed), but no ¹H-¹³C correlations would be observed due to the absence of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most useful 2D technique. It shows correlations between protons and carbons over two or three bonds. An HMBC spectrum would be expected to show a correlation from the N-H proton to both the C3 and C5 carbons of the triazole ring, confirming the connectivity of the heterocyclic system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, key absorption bands would be expected. ijsr.net A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent, typically appearing in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the triazole ring would likely be observed as a broad band between 3100 and 3200 cm⁻¹. ijsr.net The C=N and N=N stretching vibrations within the aromatic triazole ring would produce characteristic peaks in the fingerprint region, generally between 1400 and 1600 cm⁻¹. ijsr.net

Table 4.2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Triazole) | Stretching | 3100 - 3200 (broad) |

| C≡N (Nitrile) | Stretching | 2220 - 2260 (strong, sharp) |

| C=N / N=N (Triazole Ring) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 700 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. The molecular formula of this compound is C₃HClN₄. Its exact molecular weight is approximately 128.52 g/mol .

In an MS experiment, the molecular ion peak ([M]⁺) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be seen for the molecular ion: a peak for the ³⁵Cl isotope ([M]⁺) and another peak approximately one-third the intensity at two mass units higher for the ³⁷Cl isotope ([M+2]⁺).

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. HRMS can measure the mass-to-charge ratio to a very high degree of accuracy, allowing for the unambiguous determination of the molecular formula.

Table 4.3: Expected Mass Spectrometry Data

| Technique | Expected Observation | Value |

|---|---|---|

| MS (EI) | [M]⁺ (for ³⁵Cl) | ~ m/z 128 |

| MS (EI) | [M+2]⁺ (for ³⁷Cl) | ~ m/z 130 |

| HRMS | Calculated Exact Mass [M+H]⁺ (C₃H₂ClN₄) | 129.0017 |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element in a compound. This technique provides the empirical formula and, when combined with molecular weight from mass spectrometry, confirms the molecular formula. For a pure sample of C₃HClN₄, the theoretical elemental composition would be calculated as follows.

Table 4.4: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 28.04% |

| Hydrogen | H | 1.01 | 0.78% |

| Chlorine | Cl | 35.45 | 27.59% |

| Nitrogen | N | 14.01 | 43.59% |

Experimental results from elemental analysis of a synthesized sample would be expected to closely match these theoretical values to verify its purity and composition.

Unfortunately, after a thorough search of available scientific databases and literature, specific X-ray crystallography data for this compound could not be located. This suggests that the single-crystal X-ray structure of this particular compound may not have been determined or published in publicly accessible resources.

To proceed with your research, you might consider the following approaches:

Broader Literature Search: Expanding your search to include patents or specialized chemical synthesis journals that may not be indexed in all public databases could potentially yield the information.

Computational Modeling: In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be used to predict the molecular geometry and crystal structure of the compound.

Experimental Determination: If you have access to a sample of the compound, performing a single-crystal X-ray diffraction experiment would be the most direct way to determine its solid-state molecular structure.

If you have a different compound of interest or would like to explore the crystallographic data of closely related structures, please feel free to provide the relevant details.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h 1,2,4 Triazole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, reactivity, and various spectroscopic properties. For heterocyclic systems like 1,2,4-triazoles, these methods offer deep insights into their electronic nature.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying heterocyclic compounds. DFT calculations can be employed to optimize the molecular geometry of 5-chloro-1H-1,2,4-triazole-3-carbonitrile, predicting bond lengths, bond angles, and dihedral angles.

For related 1,2,4-triazole (B32235) derivatives, DFT studies, often using the B3LYP functional with a basis set like 6-311++G**, have been performed to determine their optimized geometries. nih.gov These studies show that the 1,2,4-triazole ring is planar, a characteristic consistent with its aromatic nature. rsc.org The bond lengths within the triazole ring are typically intermediate between single and double bonds, indicating electron delocalization. For instance, in a study of N1-substituted 1,2,4-triazoles, the N-N bond lengths were calculated to be around 1.34-1.37 Å, which is shorter than a typical N-N single bond (1.45 Å) but longer than an N=N double bond (1.25 Å). rad-proceedings.org

Illustrative DFT Calculated Geometrical Parameters for a Substituted 1,2,4-Triazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C2 | 1.351 |

| C2-N3 | 1.305 |

| N3-N4 | 1.350 |

| N4-C5 | 1.353 |

| C5-N1 | 1.329 |

| N1-C2-N3 | 113.8 |

| C2-N3-N4 | 105.7 |

| N3-N4-C5 | 109.5 |

| N4-C5-N1 | 106.3 |

| C5-N1-C2 | 108.4 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.comnih.gov

For 1,2,4-triazole derivatives, MEP analyses generally show negative potential regions around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for electrophilic attack and hydrogen bonding. irjweb.com The hydrogen atom attached to the ring nitrogen typically shows a positive potential, indicating its acidic character. irjweb.com In the case of this compound, the electronegative chlorine and nitrogen atoms of the cyano group would also be expected to be surrounded by regions of negative electrostatic potential.

Natural Bond Orbital (NBO) analysis is often performed to gain a deeper understanding of charge distribution and bonding interactions within a molecule. NBO analysis provides information on atomic charges, hybridization, and delocalization of electron density. In substituted 1,2,4-triazoles, the nitrogen atoms of the ring are generally found to carry negative charges, while the carbon atoms are positively charged. nih.gov This charge distribution influences the molecule's dipole moment and its interaction with other molecules.

Bond order analysis can confirm the partial double bond character of the bonds within the triazole ring, which is a consequence of aromaticity. These computational analyses provide quantitative data that complements the qualitative picture of bonding in these heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. irjweb.com

Illustrative FMO Parameters for Substituted Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 1 | -6.89 | -1.23 | 5.66 |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 2 | -7.12 | -1.54 | 5.58 |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 3 | -7.01 | -1.48 | 5.53 |

Note: This table presents data for different, more complex triazole derivatives to illustrate typical HOMO, LUMO, and energy gap values. acs.org Specific data for this compound is not available in the cited literature.

Tautomeric Equilibria and Stability Studies (1H vs. 4H Forms)

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogen atoms. For monosubstituted 1,2,4-triazoles, the main tautomers are the 1H and 4H forms. Computational studies on various substituted 1,2,4-triazoles have shown that the relative stability of these tautomers is influenced by the nature and position of the substituents. researchgate.netacs.orgresearchgate.net

DFT calculations are a reliable method to predict the relative stabilities of tautomers by comparing their Gibbs free energies. researchgate.net For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is found to be more stable than the 4H-tautomer. researchgate.net However, the presence of certain substituents can alter this preference. For instance, electron-donating groups tend to stabilize the 2H-tautomer in C5-substituted 1,2,4-triazoles, while electron-withdrawing groups favor the 1H-tautomer. researchgate.net Given the presence of a chloro and a carbonitrile group, it is likely that the 1H-tautomer of this compound would be the more stable form, though specific calculations would be needed to confirm this.

Aromaticity Assessment of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is considered an aromatic heterocyclic system. Aromaticity is a key factor contributing to its stability. Several computational methods can be used to quantify the aromaticity of a cyclic system. These include nucleus-independent chemical shift (NICS) calculations and geometry-based indices like the harmonic oscillator model of aromaticity (HOMA).

NICS calculations are a magnetic criterion for aromaticity, where a negative value at the center of the ring indicates aromatic character. Geometry-based methods like HOMA assess the deviation of bond lengths from an ideal aromatic system. For 1,2,4-triazoles, these calculations typically confirm the aromatic nature of the ring, with the degree of aromaticity being influenced by the substituents. The delocalization of π-electrons across the ring, which is characteristic of aromatic compounds, is also evident from the bond lengths and electron density distribution obtained from DFT calculations.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These simulations provide valuable data that can aid in the structural confirmation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of NMR spectra is a standard procedure in computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would be performed on a geometry-optimized structure, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting chemical shifts, referenced against a standard like tetramethylsilane (TMS), would offer a theoretical spectrum that could be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions and relative intensities of absorption bands corresponding to specific vibrational modes. For this compound, key vibrational modes would include the N-H stretch, the C≡N (nitrile) stretch, C=N and N-N stretching vibrations within the triazole ring, and the C-Cl stretch. Comparing the computed spectrum with an experimental FTIR spectrum is a powerful tool for structural elucidation nih.gov. Theoretical studies on similar 1,2,4-triazole systems have shown good agreement between calculated and experimental vibrational frequencies nih.gov.

UV-Vis Spectroscopy: The electronic absorption properties are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π→π* and n→π*, within the molecule's chromophoric system. The solvent effects can also be incorporated into these models to provide a more accurate prediction of the UV-Vis spectrum in different media.

Below is a hypothetical data table summarizing the kind of results expected from such simulations.

| Spectroscopic Technique | Parameter | Predicted Value | Characteristic Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ, ppm) | ~14-15 | N-H proton of the triazole ring |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~145-155 | C3-CN of the triazole ring |

| Chemical Shift (δ, ppm) | ~140-150 | C5-Cl of the triazole ring | |

| Chemical Shift (δ, ppm) | ~110-115 | -C≡N (nitrile carbon) | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3300 | N-H stretching |

| Wavenumber (cm⁻¹) | ~2240-2260 | C≡N stretching | |

| Wavenumber (cm⁻¹) | ~1550-1650 | C=N stretching (ring) | |

| Wavenumber (cm⁻¹) | ~700-800 | C-Cl stretching | |

| UV-Vis Spectroscopy | λmax (nm) | ~200-220 | π→π* transition |

| λmax (nm) | ~260-280 | n→π* transition |

Note: The values in this table are illustrative estimates based on typical ranges for similar functional groups and are not the result of specific calculations for this compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a vital tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them.

Theoretical studies on the tautomeric stability of chloro-1,2,4-triazoles have indicated that the 1H tautomer is generally more stable than the 4H tautomer, with the 3-chloro-1H isomer being more stable than the 5-chloro-1H isomer ijsr.netresearchgate.net. Understanding the relative stabilities of such tautomers is a prerequisite for studying reaction mechanisms, as the dominant isomer will likely be the primary reactant.

A key reaction for triazoles is cycloaddition. For instance, the formation of the 1,2,4-triazole ring itself can be studied computationally. A plausible mechanism for the synthesis of a related compound, 5-trifluoromethyl-1,2,4-triazoles, involves a [3+2] cycloaddition of a nitrile imine with a nitrile mdpi.com. A similar pathway could be investigated computationally for the synthesis of this compound.

Such a study would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step. Methods like the Berny algorithm are used for this.

Frequency Analysis: Performing vibrational frequency calculations to confirm that reactants and products are true minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

Activation Energy Calculation: Determining the energy barrier of the reaction by calculating the energy difference between the transition state and the reactants.

Advanced Applications and Research Utility of 5 Chloro 1h 1,2,4 Triazole 3 Carbonitrile Excluding Biological Activity

Role as Versatile Synthetic Intermediates

The strategic placement of a displaceable chlorine atom and a convertible nitrile group makes 5-chloro-1H-1,2,4-triazole-3-carbonitrile a powerful tool for synthetic chemists. These functional groups serve as handles that allow for a wide range of chemical transformations, enabling the construction of more complex molecular structures.

Precursors for Complex Heterocyclic Architectures

The dual functionality of this compound allows it to serve as a foundational precursor for a variety of complex heterocyclic systems, particularly fused-ring structures. The reactivity of its chloro and cyano groups can be selectively exploited to build intricate molecular frameworks.

Nucleophilic Substitution Reactions: The chlorine atom at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. It can be readily displaced by O-, N-, or S-centered nucleophiles. This reaction is a cornerstone for attaching the triazole ring to other molecular fragments or for initiating cyclization reactions to form fused heterocyclic systems. For instance, reactions with compounds containing appropriately positioned functional groups can lead to the formation of triazolo[5,1-b]thiazines or other related fused systems, a strategy documented for similarly reactive chloroquinolines and mercapto-triazoles. researchgate.net

Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then participate in esterification or amidation reactions.

Reduction: The nitrile can be reduced to an aminomethyl group, introducing a flexible basic side chain.

Cycloaddition: It can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles, upon reaction with azides.

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The ability to perform these transformations sequentially or in one-pot procedures allows chemists to use this compound as a linchpin in the assembly of diverse and complex heterocyclic molecules. organic-chemistry.orgacs.org

| Functional Group | Reaction Type | Reagent/Conditions | Resulting Group | Potential Application |

|---|---|---|---|---|

| C5-Chloro | Nucleophilic Substitution | R-SH / Base | Thioether (C5-SR) | Building block for fused thiazolo-triazoles. researchgate.net |

| C5-Chloro | Nucleophilic Substitution | R-NH₂ | Amine (C5-NHR) | Synthesis of substituted amino-triazoles. |

| C3-Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (C3-COOH) | Precursor for esters, amides, or MOF linkers. |

| C3-Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (C3-CH₂NH₂) | Introduction of a flexible linker or basic site. |

| C3-Nitrile | Tetrazole Formation | NaN₃ | Tetrazole Ring | Creation of high-nitrogen heterocycles. |

Building Blocks in Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursors. wikipedia.orgamazonaws.com In this context, this compound represents an ideal "synthon"—an idealized fragment resulting from a disconnection in the retrosynthetic pathway. amazonaws.comyoutube.com

When designing the synthesis of a complex target molecule containing a 3,5-disubstituted 1,2,4-triazole (B32235) core, a chemist can perform a "transform" to disconnect the bonds attached to the C3 and C5 positions of the triazole ring. wikipedia.org This process would lead back to this compound as a logical and likely commercially available starting material. The forward synthesis would then involve the stepwise or concerted reaction of this building block with appropriate nucleophiles and reagents to construct the target molecule. Its utility lies in its predictable reactivity, allowing for the logical and efficient planning of synthetic routes.

Potential in Material Science and Engineering

Derivatives of 1,2,4-triazole are increasingly utilized in the development of advanced materials due to the unique electronic properties and high nitrogen content of the triazole ring. lifechemicals.comresearchgate.net The electron-deficient nature of the 1,2,4-triazole system imparts useful electron-transport and hole-blocking capabilities. researchgate.net this compound serves as a key precursor for such functional materials.

Development of Functional Materials (e.g., for sensors, catalysis, energy storage)

The 1,2,4-triazole scaffold is a component in various functional materials, and the title compound is a promising candidate for creating new derivatives with tailored properties. lifechemicals.com

Electronic Materials: The electron-deficient triazole ring is beneficial for creating materials with high electron mobility, which are used in organic light-emitting devices (OLEDs) as electron-transport or hole-blocking layers. researchgate.net The chloro and nitrile groups can be replaced or modified to attach chromophores or other functional units to fine-tune the material's electronic and photophysical properties.

Catalysis: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. acs.org This allows for the design of novel catalysts where the triazole unit anchors a catalytically active metal center.

Energy Storage: The high nitrogen content of the triazole ring makes it a candidate for creating high-energy-density materials. While this specific compound is not a primary explosive, it can serve as a precursor to more complex nitrogen-rich compounds used in this field.

Exploration in Polymer Chemistry

The incorporation of heterocyclic rings like 1,2,4-triazole into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific proton-conducting capabilities. nih.gov Polymers containing 1,2,4-triazole units have been investigated for applications such as proton-conducting membranes in fuel cells. nih.gov

This compound is a bifunctional molecule, meaning it has two reactive sites. This structure allows it to potentially act as:

A monomer: It could undergo polycondensation reactions, for example, by reacting the chloro group in a nucleophilic substitution polymerization.

A cross-linking agent: It could be used to link existing polymer chains together to improve their mechanical or thermal properties.

A functional additive: It could be grafted onto a polymer backbone to introduce the specific electronic or coordinating properties of the triazole ring.

Research into polymers derived from 4-azo-3,5-substituted-1,2,4-triazoles has shown promise in creating materials with antibacterial and anticorrosion properties, highlighting the potential for functional polymers based on this scaffold. ajchem-a.com

Research in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com 1,2,4-Triazole and its derivatives are highly effective ligands for constructing MOFs due to the excellent coordinating ability of the ring's nitrogen atoms. acs.orgtandfonline.com These nitrogen atoms can bridge multiple metal centers, leading to robust and porous frameworks. wikipedia.org

This compound is a promising candidate ligand for MOF synthesis for several reasons:

Direct Coordination: The N1, N2, and N4 atoms of the triazole ring can coordinate directly with metal ions to form the framework structure. mdpi.com

Post-Synthetic Modification: The reactive chloro and nitrile groups allow for post-synthetic modification of the MOF, where their properties can be altered after the framework has been constructed.

Ligand Precursor: The nitrile group can be hydrolyzed to a carboxylic acid, a very common and effective coordinating group in MOF chemistry. This would transform the molecule into a triazole-carboxylate linker, a class of ligands known to form stable and functional MOFs. tandfonline.com

MOFs built from triazole-based ligands have shown applications in gas storage, catalysis, and as sensors. mdpi.comacs.org

| Compound Name |

|---|

| This compound |

| 2-chloro-3-chloromethylquinoline |

| 1,2,4-triazole-5-thiol |

Applications in Agrochemical Research (excluding specific biological effects)

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides and herbicides. The compound this compound serves as a crucial intermediate in the synthesis of more complex agrochemical candidates. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical modifications to generate diverse molecular scaffolds.

The chloro substituent at the 5-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, which can significantly influence the physicochemical properties of the resulting molecules. For instance, the chlorine atom can be displaced by amines, alcohols, or thiols to create a library of derivatives.

The nitrile group at the 3-position also offers a versatile handle for chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are instrumental in building the complex molecular architectures often required for potent agrochemical activity.

Research in this area focuses on leveraging these reactive sites to synthesize novel triazole derivatives. The general strategy involves using this compound as a starting material and subjecting it to a series of chemical reactions to build up the desired molecular complexity. While the ultimate goal of this research is often to discover new biologically active compounds, the focus of this section is on the chemical synthesis and the role of the title compound as a versatile precursor, rather than the specific biological effects of the final products.

For example, the development of novel triazolopyrimidine herbicides often involves the use of substituted triazole precursors. The chemical literature describes synthetic routes where similar chloro-substituted triazoles are key intermediates in the formation of the fused ring system characteristic of this class of herbicides.

Exploration in Coordination Chemistry as Ligands

The 1,2,4-triazole ring system is known for its excellent coordinating properties, with the nitrogen atoms of the ring readily forming bonds with metal ions. This has led to extensive research into the use of triazole derivatives as ligands in the formation of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs).

The compound this compound, with its multiple potential coordination sites, is an intriguing candidate for the design of novel coordination compounds. The nitrogen atoms of the triazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. The nitrile group can also participate in coordination, either through the nitrogen atom or through the π-system of the carbon-nitrogen triple bond.

The versatility of 1,2,4-triazole derivatives as ligands is well-documented. They can act as monodentate, bidentate, or bridging ligands, leading to the formation of a wide variety of coordination architectures, from simple mononuclear complexes to intricate three-dimensional networks. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

While specific studies on the coordination chemistry of this compound are not extensively reported in the general literature, the known coordination behavior of similarly substituted triazoles provides a strong indication of its potential. For instance, the presence of the electron-withdrawing chloro and nitrile groups can modulate the electron density on the triazole ring, which in turn can influence the strength and nature of the metal-ligand bonds.

Research in this area would involve reacting this compound with various metal salts under different conditions to synthesize new coordination complexes. The resulting compounds would then be characterized using techniques such as X-ray crystallography, infrared spectroscopy, and elemental analysis to determine their structure and bonding. The study of these complexes could reveal interesting magnetic, optical, or catalytic properties, further expanding the research utility of this versatile chemical compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 5-chloro-1H-1,2,4-triazole-3-carbonitrile, future research will likely focus on developing methodologies that align with the principles of green chemistry. nih.gov

Current synthetic strategies for related 1,2,4-triazole (B32235) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. isres.orgscispace.com Future methodologies could explore one-pot reactions, catalyst-free conditions, and the use of biodegradable solvents to minimize environmental impact. nih.govrsc.org The development of protocols that avoid the isolation of potentially hazardous intermediates, such as organic azides, would also be a significant advancement in the sustainable synthesis of this and related compounds. nih.gov

Microwave-assisted synthesis is another promising avenue, as it can often reduce reaction times and improve yields. nih.gov The exploration of flow chemistry could also offer a more sustainable and scalable approach to the synthesis of this compound.

A comparative overview of potential sustainable synthetic approaches is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Designing cascade reactions that form the triazole ring and introduce the chloro and carbonitrile groups in a single step. |

| Catalyst-Free Reactions | Avoidance of toxic metal catalysts, simplified purification. | Investigating thermally induced or solvent-promoted cyclization reactions. |

| Biodegradable Solvents | Reduced environmental impact from solvent use. nih.gov | Screening of green solvents like Cyrene™ for their efficacy in the synthesis of 1,2,4-triazoles. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. nih.gov | Optimization of microwave parameters for the synthesis of the target compound. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. | Development of continuous flow reactors for the synthesis of this compound. |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the chloro and carbonitrile substituents, combined with the aromatic triazole ring, creates a unique electronic landscape. Future research is expected to uncover novel and unconventional reactivity patterns for this molecule.

The carbon atoms in the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack. frontiersin.org The chloro group can act as a leaving group, enabling a variety of substitution reactions to introduce new functionalities at the 5-position. The carbonitrile group can undergo transformations such as hydrolysis, reduction, or cycloaddition reactions, providing a gateway to a diverse range of derivatives.

Investigations into the ambiphilic reactivity of related hydrazones in the synthesis of multi-substituted 1,2,4-triazoles could inspire new approaches to functionalizing the this compound core. rsc.org Furthermore, the potential for this compound to participate in [3+2] cycloaddition reactions, a common reactivity mode for azides and alkynes in the synthesis of triazoles, could be explored from a different perspective, perhaps with the triazole ring itself acting as a dipole. isres.org

Advanced Material Science Applications (non-biological)

The unique electronic properties of the 1,2,4-triazole scaffold make it a promising candidate for applications in material science. researchgate.net The high nitrogen content and thermal stability of triazole-based compounds are particularly advantageous. For this compound, future research could focus on its application in the development of advanced materials with novel properties.

Due to their electron-deficient nature, 1,2,4-triazole derivatives have shown excellent electron-transport and hole-blocking properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The specific substitutions on this compound could be tuned to optimize its performance in such devices.

The ability of the triazole ring to coordinate with metal ions also opens up possibilities for its use as a ligand in the synthesis of metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. The chloro and carbonitrile groups could be used to further functionalize the MOF structure.

Additionally, the incorporation of this compound into polymer backbones could lead to the development of new materials with enhanced thermal stability, flame retardancy, and unique optical properties. Triazole-functionalized materials are also being explored for their potential in next-generation solar cells and biosensing technologies. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.

In the realm of synthesis, AI can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even design novel synthetic pathways. This can significantly reduce the time and resources required for experimental work. Computational tools like Density Functional Theory (DFT) can be used to study the reactivity of the molecule and predict the regioselectivity of its reactions. nih.gov

The synergy between computational modeling and experimental validation will be crucial in unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 5-chloro-1H-1,2,4-triazole-3-carbonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor nitriles or substitution reactions on preformed triazole rings. Key steps include:

- Cyclocondensation : Using reagents like hydrazine derivatives with nitrile-containing precursors under reflux conditions .

- Chlorination : Electrophilic substitution with chlorine sources (e.g., Cl₂, SOCl₂) at the 5-position of the triazole ring .

- Intermediate Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitution and purity. For example, the carbonitrile group shows a distinct peak at ~110-120 ppm in ¹³C NMR .

- IR Spectroscopy : The C≡N stretch appears near 2200 cm⁻¹, while C-Cl stretches are observed around 550-750 cm⁻¹ .

Q. How is the compound characterized to confirm structural integrity and purity for research use?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopic Analysis :

- NMR : Assigns proton environments (e.g., triazole ring protons resonate at δ 7.5-8.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 158.58 g/mol for C₄H₂ClN₄) .

- Chromatography : HPLC or GC-MS quantifies purity (>98% for biological assays) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What known biological activities have been reported for this compound, and what assays are used?

Methodological Answer: Reported activities include:

- Antimicrobial : Tested via broth microdilution against Gram-positive bacteria (MIC values: 2–8 µg/mL) .

- Enzyme Inhibition : Assayed against kinases or cytochrome P450 isoforms using fluorescence-based kinetic assays .

- Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for chlorine introduction .

- Catalysis : Pd-mediated cross-coupling reactions improve regioselectivity in triazole functionalization (e.g., Suzuki-Miyaura for aryl groups) .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitrile group introduction .

Q. Table 1: Optimization Parameters for Chlorination

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Chlorinating Agent | SOCl₂ | 85% → 92% |

| Reaction Time | 12 h (reflux) | 75% → 88% |

| Catalyst | FeCl₃ (5 mol%) | 70% → 82% |

| Data sourced from cyclization studies |

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized Assay Protocols : Adopt OECD guidelines for cytotoxicity to minimize inter-lab variability .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies .

- Docking Studies : Compare binding poses in target proteins (e.g., kinase ATP pockets) to identify steric/electronic mismatches .

Q. How is computational chemistry applied to study interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2 Å indicates strong binding) .

- DFT Calculations : Optimize triazole ring geometry and predict electrophilic sites for covalent inhibition .

- Pharmacophore Modeling : Map essential features (e.g., carbonitrile as a hydrogen bond acceptor) using software like MOE .

Q. What methodologies are used in SAR studies to enhance bioactivity?

Methodological Answer:

- Fragment-Based Design : Replace the chlorothiophene moiety with bioisosteres (e.g., pyridine) to improve solubility .

- Substituent Screening : Test electron-withdrawing groups (e.g., NO₂) at the 3-position to modulate kinase inhibition .

Q. Table 2: SAR of Triazole Derivatives

| Derivative | Substituent | Activity (IC₅₀, µM) |

|---|---|---|

| Parent Compound | 5-Cl, 3-CN | 12.5 |

| 5-NO₂ Analog | 5-NO₂, 3-CN | 8.2 |

| 3-CF₃ Analog | 5-Cl, 3-CF₃ | 25.7 |

| Data from kinase inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.